molecular formula C10H18O3 B1600008 Methyl 2-acetylheptanoate CAS No. 68776-86-3

Methyl 2-acetylheptanoate

Cat. No.: B1600008
CAS No.: 68776-86-3
M. Wt: 186.25 g/mol
InChI Key: SIQGUWOXOTYXHP-UHFFFAOYSA-N
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Description

Methyl 2-acetylheptanoate is a useful research compound. Its molecular formula is C10H18O3 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

68776-86-3

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 2-acetylheptanoate

InChI

InChI=1S/C10H18O3/c1-4-5-6-7-9(8(2)11)10(12)13-3/h9H,4-7H2,1-3H3

InChI Key

SIQGUWOXOTYXHP-UHFFFAOYSA-N

SMILES

CCCCCC(C(=O)C)C(=O)OC

Canonical SMILES

CCCCCC(C(=O)C)C(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Methyl 2-acetylheptanoate undergoes hydrolysis under acidic or basic conditions, yielding 2-acetylheptanoic acid or its conjugate base.

Conditions Products Mechanistic Notes References
Acidic (H₂SO₄, H₂O)2-Acetylheptanoic acid + MeOHProtonation of carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water.
Basic (NaOH, H₂O)Sodium 2-acetylheptanoateDeprotonation of ester generates a tetrahedral intermediate, leading to carboxylate formation.

Key Findings :

  • Acidic hydrolysis proceeds via a two-step mechanism involving initial ester protonation and subsequent cleavage.

  • Basic hydrolysis is irreversible due to carboxylate stabilization .

Elimination Reactions

Under thermal or acidic conditions, β-keto esters like this compound undergo elimination to form α,β-unsaturated ketones.

Conditions Products Yield Mechanistic Pathway References
Heat (>100°C)2-Acetyl-2-heptenoic acid~60%Dehydration via enol intermediate, stabilized by conjugation.
Acidic (H₃PO₄, reflux)3-Methyl-5H-furan-2-one70%Intramolecular cyclization followed by lactone formation.

Example Reaction :
Heating this compound with polyphosphoric acid (PPA) facilitates cyclization to a furanone derivative :

text
This compound → 3-Methyl-5H-furan-2-one + H₂O

Substitution Reactions

The ester group participates in nucleophilic acyl substitutions, enabling functional group interconversion.

Reagent Product Conditions Key Observations References
NH₃ (excess)2-AcetylheptanamideMethanol, 25°C, 12hAmmonolysis favored in polar aprotic solvents.
LiAlH₄2-AcetylheptanolDry ether, 0°C → RTSelective reduction of ester to primary alcohol.

Mechanism :

  • Nucleophilic attack at the carbonyl carbon by amines or hydrides, followed by expulsion of the methoxide leaving group .

Cyclization and Lactonization

The β-keto ester structure promotes intramolecular reactions, forming cyclic products.

Conditions Product Catalyst Yield References
Bromine (CHCl₃, 0°C → 130°C)4-Hydroxy-3-methyl-5H-furan-2-oneNone70%
H₂O (acidic, reflux)δ-Lactone derivativeH₂SO₄51%

Example :
Bromine-mediated cyclization of ethyl 2-methylacetoacetate (structurally analogous) yields furanones via halogenation and ring closure .

Oxidation and Reduction Pathways

The acetyl group undergoes redox reactions, while the ester remains inert under mild conditions.

Reagent Product Selectivity References
KMnO₄ (acidic)2-Oxoheptanedioic acidOxidation of acetyl to ketone
NaBH₄2-(1-Hydroxyethyl)heptanoatePartial reduction of ketone

Notable Insight :

  • Mn-catalyzed oxidations (e.g., with H₂O₂/AcOH) selectively target C–H bonds adjacent to the ketone, forming dicarboxylic acids .

Enolization and Tautomerism

The β-keto ester exists in equilibrium with its enol form, enabling reactions such as alkylation and Michael additions :

text
This compound ⇌ Enol form (stabilized by conjugation)

Applications :

  • Enol intermediates react with electrophiles (e.g., alkyl halides) at the α-carbon .

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